molecular formula C9H10N4O2S B2578888 ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate CAS No. 134718-10-8

ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate

Cat. No. B2578888
CAS RN: 134718-10-8
M. Wt: 238.27
InChI Key: HMXSVJFQGYYVQC-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of tetrazole derivatives that have been reported to possess various biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects.

Mechanism of Action

The exact mechanism of action of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate is not fully understood. However, it has been suggested that this compound may exert its biological effects by targeting specific molecular pathways or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been reported to exhibit anticonvulsant activity by modulating the activity of gamma-aminobutyric acid (GABA) receptors. Additionally, this compound has been shown to possess antitumor effects by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate in lab experiments is its relatively simple synthesis method. Additionally, this compound has been reported to possess various biological activities, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before using it in vivo.

Future Directions

There are several future directions for the research on ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate. One of the potential applications of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can investigate the potential of this compound as an anticonvulsant and antitumor agent. Moreover, the development of novel analogs of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate with improved biological activity and reduced toxicity can be explored.

Synthesis Methods

The synthesis of ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate has been reported in the literature. One of the methods involves the reaction of ethyl bromoacetate with sodium azide in the presence of copper (I) iodide to give ethyl 2-azidoacetate. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of sodium ascorbate to yield ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate.

Scientific Research Applications

Ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate has been reported to possess various biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. Several studies have investigated the potential therapeutic applications of this compound in different fields of medicine.

properties

IUPAC Name

ethyl 2-(5-thiophen-3-yltetrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-2-15-8(14)5-13-9(10-11-12-13)7-3-4-16-6-7/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXSVJFQGYYVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[5-(thiophen-3-yl)-1H-1,2,3,4-tetrazol-1-yl]acetate

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